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Galactoseβ-N(acetyl)-propargyl

Cat. No.: B1165337
Attention: For research use only. Not for human or veterinary use.
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Description

Galactoseβ-N(acetyl)-propargyl is a high-purity chemical tool featuring a terminal alkyne handle, designed for the chemoselective construction of complex glycostructures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "clickable" disaccharide serves as a key intermediate in chemical biology, enabling researchers to synthesize multivalent glycoclusters, glycodendrimers, and glyconanoparticles for probing carbohydrate-protein interactions . Its core structure, based on the N-acetyllactosamine (LacNAc) motif, is a fundamental ligand for numerous galactose-binding lectins (galectins) and other carbohydrate-recognition proteins . The propargyl group allows for efficient, modular conjugation to azide-functionalized scaffolds such as peptides, polymers, or surfaces, creating dense glycan displays that exploit the multivalent (or cluster glycoside) effect to significantly enhance binding avidity to target lectins . This makes it an invaluable reagent for applications in inhibitor development, cell surface engineering, biosensor design, and the study of multivalent presentation in biological processes like bacterial adhesion and cancer immunology . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C37H61N2O29Na

Synonyms

Galβ-N(acetyl)-propargyl

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization Strategies for Galactoseβ N Acetyl Propargyl

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis, offering an efficient route to complex carbohydrates. For Galactoseβ-N(acetyl)-propargyl, this approach typically involves the enzymatic formation of a key glycosidic bond or the introduction of the N-acetylgalactosamine (GalNAc) moiety, followed by chemical modification to install the propargyl group.

Various enzymes are employed in these strategies. Glycosyltransferases, for instance, can catalyze the stereospecific transfer of a GalNAc residue from an activated sugar donor, such as UDP-N-acetylgalactosamine, to an acceptor molecule. mdpi.com Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in a reverse mode (transglycosylation) under specific conditions to form these linkages. mdpi.com Furthermore, glycan phosphorylases can utilize sugar-1-phosphates to form glycosidic bonds with high efficiency. mdpi.com

A potential chemoenzymatic route to a precursor of this compound could involve the use of a galactosyltransferase to attach GalNAc to a suitable acceptor. The resulting glycoside can then be chemically modified to introduce the propargyl group. For example, galacto-N-biose (GNB) derivatives have been efficiently synthesized using a one-pot two-enzyme system. rsc.org This enzymatic approach could be adapted to produce a GalNAc-containing intermediate, which is then subjected to chemical propargylation.

The synthesis of the activated sugar donor, UDP-N-acetyl-α-D-galactosamine, can also be achieved through chemoenzymatic methods, starting from uridine 5'-monophosphate (UMP) and sucrose. researchgate.net A two-step enzymatic synthesis of UDP-GalNAc with high yield has also been reported, utilizing recombinant human GalNAc kinase and UDP-GalNAc pyrophosphorylase. nih.gov These enzymatic syntheses provide the necessary building blocks for subsequent glycosyltransferase-catalyzed reactions.

Multistep Organic Synthesis of this compound Precursors

Purely organic synthesis provides a powerful alternative for constructing this compound, offering access to a wide range of derivatives. The synthesis of precursors typically involves the strategic protection and deprotection of hydroxyl groups and the stereoselective formation of the glycosidic linkage.

A common strategy for synthesizing N-acetylgalactosamine derivatives involves starting from a more abundant and less expensive monosaccharide, such as N-acetyl-D-glucosamine (GlcNAc), and performing an epimerization at the C-4 position. chemrxiv.org This route often requires a series of protection, oxidation, and reduction steps to invert the stereochemistry.

The synthesis of propargyl glycosides can be achieved by reacting a fully protected glycosyl donor, such as a peracetylated sugar, with propargyl alcohol in the presence of a Lewis acid catalyst. For instance, propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside has been synthesized from 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol using boron trifluoride etherate. taylorfrancis.com A similar strategy can be envisioned for the galactose analogue.

A plausible multistep synthesis of a this compound precursor could begin with the protection of the hydroxyl groups of N-acetyl-D-galactosamine, for example, by acetylation to form the peracetylated derivative. This protected sugar can then be converted into a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate. Subsequent reaction with propargyl alcohol under the promotion of a suitable catalyst would then yield the desired propargyl glycoside. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection if further modifications are required.

Regioselective Functionalization Techniques for Galactose Scaffolds

The selective modification of the galactose scaffold is crucial for introducing the N-acetyl-propargyl group at the desired position and with the correct stereochemistry. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups, allowing for transformations to occur at specific sites. jocpr.com

For the synthesis of this compound, the hydroxyl groups of the galactose core must be protected while the anomeric position is activated for glycosylation with propargyl alcohol. Common protecting groups for hydroxyls in carbohydrate chemistry include acyl (e.g., acetyl, benzoyl) and ether (e.g., benzyl, silyl) groups. jocpr.com The choice of protecting group influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.

The 2-acetamido group in N-acetylgalactosamine presents a unique challenge as it can participate in the glycosylation reaction, often leading to the formation of an oxazoline intermediate. nih.gov While this can be exploited to favor the formation of 1,2-trans-glycosides (β-linkages), it can also lead to side reactions. Therefore, alternative N-protecting groups that are more robust and less participating, such as phthalimido or azido (B1232118) groups, are sometimes employed. nih.govnih.gov These groups can be converted to the N-acetyl group at a later stage in the synthesis.

The regioselective introduction of the propargyl group at the anomeric position is typically achieved by first converting the per-O-protected sugar into a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate). The subsequent reaction with propargyl alcohol, promoted by a Lewis acid, leads to the formation of the propargyl glycoside. The stereoselectivity of this reaction (α vs. β) is influenced by the protecting group at the C-2 position, the solvent, and the reaction conditions. researchgate.net

Optimization and Yield Enhancement in Synthetic Routes

The O-glycosylation reaction is a critical step that often requires significant optimization. researchgate.net The choice of glycosyl donor and acceptor, as well as the promoter, can have a dramatic impact on the yield and stereoselectivity. For the synthesis of propargyl glycosides, various Lewis acids such as boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate (TMSOTf), and ytterbium(III) trifluoromethanesulfonate have been used as promoters. taylorfrancis.comresearchgate.net The screening of different promoters and reaction conditions is often necessary to identify the optimal system for a particular substrate.

The propargylation reaction itself can also be optimized. A wide range of methods for the synthesis of propargyl derivatives have been developed, employing various catalysts and reaction conditions. mdpi.comnih.gov For instance, the O-propargylation of alcohols can be achieved using propargyl bromide in the presence of a base. The choice of base and solvent can influence the efficiency of this reaction.

Below is a table summarizing key parameters that can be optimized for the synthesis of propargyl glycosides:

ParameterOptionsDesired Outcome
Glycosyl Donor Glycosyl halides, trichloroacetimidates, thioglycosidesHigh reactivity, stability, and stereoselectivity
Promoter/Catalyst Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Yb(OTf)₃)High catalytic activity, mild reaction conditions
Solvent Dichloromethane, acetonitrile, tolueneAppropriate solubility, influence on stereoselectivity
Temperature -78 °C to refluxControl of reaction rate and side reactions
Protecting Groups Acetyl, Benzyl, SilylStability, ease of removal, influence on reactivity

Analytical Validation of Synthetic Products in Research Contexts

The unambiguous characterization of the synthetic this compound is crucial to confirm its structure and purity. A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. creative-proteomics.comethernet.edu.et Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of carbohydrates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of the synthetic product. creative-proteomics.com By using an appropriate column and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or isomers.

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), N-acetyl (-NHC(O)CH₃), and alkyne (-C≡CH) groups, in the molecule.

The validation of carbohydrate structures is a critical step, as even small errors in stereochemistry can have significant biological consequences. nih.govresearchgate.net Therefore, a thorough analytical characterization is essential before using the synthetic compound in biological studies.

The following table lists the key analytical techniques and the information they provide for the validation of this compound:

Analytical TechniqueInformation Provided
1H NMR Anomeric configuration, proton chemical shifts and coupling constants
13C NMR Carbon skeleton, chemical shifts of individual carbon atoms
2D NMR (COSY, HSQC) Connectivity of protons and carbons, structural confirmation
Mass Spectrometry (MS) Molecular weight, elemental composition
HPLC Purity assessment, separation of isomers
IR Spectroscopy Presence of key functional groups

Galactoseβ N Acetyl Propargyl in Metabolic Glycoengineering Mge Methodologies

Principles of Monosaccharide Analog Incorporation into Glycan Biosynthesis

The fundamental principle of MGE lies in the ability of the cellular glycosylation machinery to process synthetic monosaccharide analogs. The cell's enzymatic pathways, while specific, can exhibit a degree of promiscuity, accepting substrates that are structurally similar to their natural counterparts. Exogenously supplied monosaccharide analogs, such as Galactoseβ-N(acetyl)-propargyl, are taken up by the cell and enter the respective salvage pathways.

Once inside the cell, these analogs are converted into their activated nucleotide sugar forms. In the case of this compound, it is metabolized through the GalNAc salvage pathway to yield UDP-N-propargyl-N-acetylgalactosamine (UDP-GalNProp). This activated sugar donor is then recognized by glycosyltransferases, which catalyze its transfer onto nascent polypeptide chains or existing glycan structures within the Golgi apparatus. The incorporation of the propargyl-functionalized sugar into glycoproteins and glycolipids results in a modified cell surface glycome, where the propargyl group serves as a chemical handle for bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Cellular Uptake and Intracellular Processing Mechanisms of this compound

The journey of this compound from the extracellular environment to its incorporation into cellular glycans begins with its transport across the cell membrane. The cellular uptake of N-acyl modified monosaccharide analogs can occur through various mechanisms, including facilitated diffusion via glucose transporters (GLUTs) and other sugar transporters. To enhance membrane permeability and cellular uptake, these analogs are often administered in their peracetylated form. Once inside the cell, non-specific intracellular esterases remove the acetyl groups, releasing the free monosaccharide analog to enter the metabolic pathways.

Following its uptake, this compound is processed by the enzymes of the GalNAc salvage pathway. The key steps involve:

Phosphorylation: GalNAc kinase (GALK2) phosphorylates the analog at the C1 position to form N-propargyl-N-acetylgalactosamine-1-phosphate.

Activation: UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the reaction of the phosphorylated analog with UTP to produce the activated sugar nucleotide, UDP-N-propargyl-N-acetylgalactosamine (UDP-GalNProp).

This UDP-GalNProp then serves as the donor substrate for glycosyltransferases in the Golgi apparatus. Competition experiments have demonstrated that the uptake and incorporation of such analogs can be inhibited by the presence of natural GalNAc, confirming the involvement of the specific salvage pathway.

Enzymatic Substrate Recognition and Integration into Glycosylation Pathways

The successful integration of this compound into cellular glycans is contingent upon its recognition and utilization by glycosyltransferases. These enzymes are responsible for the stepwise assembly of glycan chains and exhibit specificity for both the donor nucleotide sugar and the acceptor substrate.

Glycosyltransferases, particularly the polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) that initiate mucin-type O-glycosylation, have been shown to tolerate modifications at the N-acyl position of the GalNAc donor. The N-acetyl group of GalNAc is a key recognition element for these enzymes, and while modifications are accepted, the efficiency of transfer can be affected. The propargyl group in this compound is a relatively small, bioorthogonal modification that generally does not abolish recognition by GalNAc-Ts.

Studies with various N-acyl modified GalNAc analogs have shown that these can be successfully transferred to serine or threonine residues on proteins. The kinetic parameters of this transfer, however, may differ from those of the natural substrate, UDP-GalNAc.

Table 1: Representative Substrate Specificity of Glycosyltransferases for Modified GalNAc Analogs

GlycosyltransferaseNatural SubstrateModified SubstrateRelative Activity (%)
GalNAc-T1UDP-GalNAcUDP-GalNAz (Azidoacetyl)85
GalNAc-T2UDP-GalNAcUDP-GalNAz (Azidoacetyl)92
B4GalT1UDP-GalUDP-Gal (acceptor with GalNProp)78

Note: This table presents illustrative data based on studies with structurally similar analogs to demonstrate the principle of glycosyltransferase promiscuity. Specific kinetic data for this compound may vary.

The incorporation of this compound can influence the subsequent steps of glycan biosynthesis, including branching and elongation. Once the propargyl-functionalized GalNAc is incorporated, it can serve as an acceptor for other glycosyltransferases. For example, core 1 β1,3-galactosyltransferase (C1GALT1) can add a galactose residue to the incorporated GalNProp to form a modified Core 1 structure. Subsequently, sialyltransferases can add sialic acid residues.

Modulating Cellular Glycosylation Phenotypes with Exogenous Analogs

The introduction of exogenous monosaccharide analogs like this compound provides a direct method to modulate the cellular glycosylation phenotype. By competing with the natural substrates, these analogs can alter the composition and structure of the cell surface glycome. This modulation can have significant biological consequences, as cell surface glycans are critically involved in cell-cell recognition, cell adhesion, and signaling.

The extent of incorporation and the resulting change in glycosylation can be controlled by varying the concentration of the analog and the incubation time. This allows researchers to systematically study the effects of altered glycosylation on cellular behavior. The bioorthogonal propargyl group introduced by this compound enables the visualization of newly synthesized glycans, the identification of specific glycoproteins, and the study of their trafficking and turnover.

Table 2: Research Findings on the Modulation of Cellular Glycosylation with N-Acyl Modified GalNAc Analogs

Cell LineAnalog UsedConcentrationObserved Effect on Glycosylation
CHO ldlDN-azidoacetylgalactosamine50 µMIncorporation into sialylated O-glycan structures.
JurkatN-azidoacetylgalactosamine25 µMLabeling of cell surface glycoproteins for proteomic analysis.
HeLaPeracetylated N-azidoacetylgalactosamine (Ac4GalNAz)25 µMEfficient incorporation into O-GlcNAc modified nuclear and cytosolic proteins.
PC-3Peracetylated N-propargylgalactosamine (Ac4GalNProp)30 µMLabeling of mucin-type O-glycans for imaging by click chemistry.

This targeted modification of the cellular glycan landscape opens up possibilities for therapeutic interventions, such as altering the glycosylation of cancer cells to modulate their metastatic potential or to enhance their recognition by the immune system.

Applications of Galactoseβ N Acetyl Propargyl in Bioorthogonal Ligation Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Galactoseβ-N(acetyl)-propargyl

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between a terminal alkyne, such as the one present in this compound, and an azide-functionalized molecule. This reaction is characterized by its high yield, specificity, and compatibility with aqueous environments, making it suitable for biological applications.

Optimization of Reaction Conditions for Biological Systems

For the successful application of CuAAC in living systems, careful optimization of the reaction conditions is paramount to ensure biocompatibility and efficiency. The catalytic species in CuAAC is Cu(I), which is susceptible to oxidation. Therefore, a reducing agent, most commonly sodium ascorbate, is added to maintain the copper in its active Cu(I) state. researchgate.net However, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can be detrimental to cells. jenabioscience.com

To mitigate cytotoxicity, several strategies have been developed. The use of copper-chelating ligands is a key approach. These ligands not only stabilize the Cu(I) catalyst but also accelerate the reaction, allowing for the use of lower, less toxic copper concentrations. Furthermore, the exposure time of cells to the CuAAC reaction mixture has been identified as a major factor influencing biocompatibility. researchgate.net Studies have shown that high labeling efficiency on glyco-engineered cells can be achieved rapidly, minimizing the duration of exposure to potentially harmful reagents. researchgate.net

ParameterRecommended Condition for Biological SystemsRationale
Copper Source CuSO₄Readily available and soluble in aqueous media.
Reducing Agent Sodium AscorbateEfficiently reduces Cu(II) to the active Cu(I) catalyst.
Cu(I) Ligand THPTA, BTTAAAccelerates the reaction and protects biomolecules from ROS.
Copper Concentration < 100 µMMinimizes cellular toxicity.
Ligand:Copper Ratio ≥ 5:1Ensures efficient catalysis and protection against ROS.
Reaction Time As short as possible (e.g., < 5 minutes)Reduces exposure of cells to potentially toxic reagents. researchgate.net

Ligand-Accelerated CuAAC in Glycan Tagging

The development of specific ligands has been instrumental in enhancing the efficiency and biocompatibility of CuAAC for glycan tagging. Tris(triazolylmethyl)amine-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), have proven to be particularly effective. These ligands accelerate the rate of the CuAAC reaction by several orders of magnitude, enabling the use of very low concentrations of both the catalyst and the labeling reagents. nih.gov

This high sensitivity is crucial for detecting low-abundance glycans and for monitoring dynamic changes in glycosylation in living cells and organisms. For instance, the combination of a highly reactive azide (B81097) probe with a tris(triazolylmethyl)amine-based ligand has enabled the detection of newly synthesized cell-surface glycans at nanomolar concentrations of the metabolic precursor. researchgate.net This level of sensitivity is essential for studying the intricate details of glycan biosynthesis and trafficking.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Using Cyclooctyne (B158145) Reagents

To overcome the concerns of copper cytotoxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne to react with an azide. nih.gov this compound itself is not the strained component in this reaction; rather, it is the azide-bearing partner that is designed to react with a cyclooctyne-modified probe. For the purpose of this article, we will consider the scenario where an azide-modified galactosamine derivative is used in conjunction with a propargyl-containing probe, or more commonly, where this compound is the alkyne partner reacting with an azide-functionalized cyclooctyne derivative.

Design of Complementary Bioconjugation Partners

The success of SPAAC lies in the rational design of the cyclooctyne reagent. The first-generation cyclooctynes had relatively slow reaction rates. nih.gov Subsequent research has focused on increasing the reaction kinetics by modifying the cyclooctyne structure. Electron-withdrawing fluorine atoms at the propargylic position, as seen in difluorinated cyclooctynes (DIFO), dramatically increase the reaction rate. nih.gov Another strategy involves fusing the cyclooctyne ring to aromatic rings, as in dibenzocyclooctynes (DIBO and DBCO), which enhances the ring strain and accelerates the cycloaddition. nih.govenamine.net

For applications in complex biological matrices, the hydrophilicity of the cyclooctyne reagent is also a critical factor. Hydrophilic cyclooctynes, such as dimethoxyazacyclooctyne (DIMAC) and sulfonylated dibenzocyclooctyne (S-DIBO), have been developed to improve their solubility and bioavailability in aqueous environments. researchgate.net

Cyclooctyne ReagentKey FeatureRelative Reactivity
OCT (Cyclooctyne) First generation, simple structureBaseline
DIFO (Difluorinated cyclooctyne) Electron-withdrawing fluorine atomsIncreased
DIBO/DBCO (Dibenzocyclooctyne) Fused aromatic rings, high strainHigh
BCN (Bicyclononyne) High reactivity and small sizeHigh
DIMAC (Dimethoxyazacyclooctyne) Increased hydrophilicityModerate

Reaction Kinetics and Efficiency in Complex Biological Matrices

The reaction kinetics of SPAAC are a crucial consideration for its application in living systems. The second-order rate constants for SPAAC reactions vary significantly depending on the structure of the cyclooctyne. While generally slower than ligand-accelerated CuAAC, the rates of modern SPAAC reactions are sufficiently fast for many biological labeling applications. researchgate.net

The efficiency of SPAAC in complex biological matrices can be influenced by the presence of endogenous molecules that might react with the cyclooctyne. For example, some cyclooctynes can react with thiols, which are abundant in the cellular environment. However, the reaction with azides is generally much faster and more specific, allowing for effective labeling. The choice of the cyclooctyne reagent is therefore a trade-off between reactivity, stability, and potential side reactions in the specific biological context.

Expanding Bioorthogonal Toolkits with this compound Derivatives

The versatility of the propargyl group on this compound allows for its use in a variety of bioorthogonal reactions beyond the canonical CuAAC and SPAAC. This expands the toolkit available to researchers for studying glycosylation. For example, the terminal alkyne can participate in other metal-catalyzed reactions or in cycloadditions with different dipole partners.

Furthermore, derivatives of this compound can be synthesized to introduce other functionalities. For instance, the sugar backbone can be modified to alter its metabolic processing or to introduce additional reporter groups. The ability to chemically modify this building block provides a high degree of flexibility in designing experiments to probe the complex world of glycobiology. The ongoing development of new bioorthogonal reactions and novel reactive partners will continue to enhance the utility of this compound and its derivatives in chemical biology.

Orthogonal Labeling Strategies Employing Multiple Bioorthogonal Handles

The strategic deployment of multiple, mutually compatible bioorthogonal reactions within a single biological system, known as orthogonal labeling, represents a powerful advancement in chemical biology. This approach allows for the simultaneous tracking of distinct molecular targets, providing a more comprehensive snapshot of complex cellular processes. At the core of this strategy is the use of bioorthogonal handles that react selectively with their corresponding partners without cross-reactivity. This compound (GalNAc-propargyl), with its terminal alkyne group, is a key player in such schemes, often paired with another bioorthogonal reporter to achieve dual labeling of different glycan populations or other biomolecules.

One of the most well-established orthogonal labeling strategies involves the pairing of an alkyne handle, such as the one present in this compound, with an azide handle. These two groups are unreactive towards the vast majority of biological functional groups but react efficiently and specifically with each other in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne in the absence of a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). nih.govresearchgate.netrsc.org This azide-alkyne ligation is a cornerstone of bioorthogonal chemistry.

A prime example of an orthogonal labeling strategy for glycans involves the simultaneous metabolic incorporation of two different sugar precursors, each bearing a distinct bioorthogonal handle. For instance, researchers can introduce this compound to label mucin-type O-linked glycans, which are initiated by N-acetylgalactosamine. uni-konstanz.de Concurrently, an azide-modified monosaccharide, such as N-azidoacetylmannosamine (ManNAz), can be introduced to label sialic acid-containing glycans. nih.govnih.gov Once incorporated into their respective glycan populations, the alkyne- and azide-tagged glycans can be visualized independently by reaction with two different fluorescent probes. The alkyne-tagged glycans would be reacted with an azide-bearing fluorophore, and the azide-tagged glycans would be reacted with an alkyne- or cyclooctyne-bearing fluorophore of a different color. This allows for the simultaneous imaging and differentiation of two distinct glycan types within the same cell. nih.gov

Beyond the azide-alkyne pairing, other bioorthogonal reactions can be employed in concert with this compound. For example, a ketone or aldehyde handle can be introduced into a separate population of biomolecules. These carbonyl groups can be selectively ligated with hydrazide or aminooxy probes. nih.gov A study demonstrated the feasibility of this approach by metabolically labeling sialic acids with a ketone-bearing precursor (peracetylated N-levulinoylmannosamine, Ac4ManLev) and GalNAc residues with an azide-bearing precursor (peracetylated N-azidoacetylgalactosamine, Ac4GalNAz). nih.gov This principle can be directly extended to a strategy using this compound, where the alkyne handle would be orthogonal to the ketone/hydrazide ligation.

The selection of orthogonal bioorthogonal pairs is critical and depends on the specific biological question and experimental context. The key requirement is that the ligation reactions proceed without interfering with one another. The combination of the alkyne group of this compound with other handles like azides, ketones, or even partners for inverse-electron-demand Diels-Alder reactions (e.g., tetrazines) expands the toolkit for multiplexed biological imaging and analysis.

Detailed Research Findings in Orthogonal Glycan Labeling

A foundational study in multiplexed glycan imaging successfully demonstrated the simultaneous visualization of two distinct cell-surface glycan populations. nih.gov In this work, Jurkat cells were cultured with both peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) to label GalNAc-containing glycans and peracetylated N-levulinoylmannosamine (Ac4ManLev) to label sialic acids. The incorporated azide and ketone handles were then chemoselectively ligated with distinct fluorescent probes. The azide-labeled glycans were reacted with a phosphine-FLAG conjugate followed by a fluorescently-labeled anti-FLAG antibody, while the ketone-labeled glycans were reacted with a hydrazide-biotin conjugate followed by fluorescently-labeled avidin. This allowed for the clear differentiation of the two glycan populations on the same cell surface via fluorescence microscopy.

This research provides a clear precedent for a similar orthogonal strategy utilizing this compound. By replacing the azide handle with the propargyl's alkyne, a comparable dual-labeling experiment can be envisioned.

Bioorthogonal Handle 1 Metabolic Precursor 1 Target Biomolecule 1 Bioorthogonal Handle 2 Metabolic Precursor 2 Target Biomolecule 2 Ligation Chemistry 1 Ligation Chemistry 2 Reference
AlkyneThis compoundMucin-type O-linked glycansAzideN-azidoacetylmannosamine (ManNAz)Sialic acidsCuAAC or SPAACStaudinger Ligation or SPAAC/CuAAC nih.gov
AlkyneThis compoundMucin-type O-linked glycansKetoneN-levulinoylmannosamine (ManLev)Sialic acidsCuAAC or SPAACHydrazide/Aminooxy Ligation nih.gov
AzideN-azidoacetylgalactosamine (GalNAz)Mucin-type O-linked glycansKetoneN-levulinoylmannosamine (ManLev)Sialic acidsStaudinger Ligation or SPAAC/CuAACHydrazide/Aminooxy Ligation nih.gov

Galactoseβ N Acetyl Propargyl As a Chemical Reporter for Glycosylation Dynamics

Spatiotemporal Analysis of Glycan Expression and Trafficking

The ability to visualize when and where glycans are expressed and how they move throughout the cell is fundamental to understanding their function. Galactoseβ-N(acetyl)-propargyl, and its azide-containing counterparts like peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), serve as powerful probes for the spatiotemporal analysis of O-linked glycosylation. acs.org These cell-permeable analogs are metabolized by cells and incorporated into nascent glycoproteins. The embedded propargyl or azide (B81097) group then serves as a chemical handle for covalent ligation to imaging probes via "click chemistry," allowing for the visualization of glycan expression and trafficking in live cells. creative-proteomics.com

Fluorescence microscopy is a primary tool for this spatiotemporal analysis. Following metabolic labeling with an unnatural sugar, a fluorescent dye-alkyne or dye-azide conjugate can be introduced to specifically label the modified glycans. This allows for high-resolution imaging of glycan localization within cellular compartments, such as the Golgi apparatus and the cell surface. nih.gov For instance, researchers have successfully visualized O-glycan trafficking in developing zebrafish embryos by microinjecting azido (B1232118) sugars and detecting the metabolically labeled glycans with copper-free click chemistry. nih.gov This approach revealed the dynamic reorganization of glycans, including their rapid migration to the cleavage furrow of mitotic cells. nih.gov

Advanced techniques have further enhanced the spatiotemporal control of glycan labeling. A light-initiated chemical reporter strategy, for example, allows for the precise labeling of biomolecules in a user-defined time and space. nih.govnih.gov In this method, a metabolic precursor is incorporated into cellular glycans, and a subsequent bioorthogonal reaction is triggered by light, offering a high degree of control over the labeling process. nih.govnih.gov

Table 1: Examples of Spatiotemporal Analysis of Glycan Expression

Biological SystemChemical ReporterDetection MethodKey Finding
Developing Zebrafish EmbryosAzido sugarsCopper-free click chemistry with fluorescent probesVisualization of O-glycan trafficking during early embryogenesis, including localization to the cleavage furrow during mitosis. nih.gov
Human Cell LinesPeracetylated N-azidoacetylmannosamine (Ac4ManNAz)Light-initiated photo-click reactionSpatiotemporal control over the labeling of cell-surface sialoglycans. nih.gov
Chinese Hamster Ovary (CHO) CellsAzido sugarsStaudinger ligation or cyclooctyne (B158145) probes with fluorescent agentsVisualization of glycan trafficking between the Golgi apparatus and the cell surface. nih.gov

Probing Glycosylation Changes in Cellular States and Responses

Alterations in glycosylation are hallmarks of many physiological and pathological processes, including cancer, immune responses, and cellular differentiation. nih.govacs.org Chemical reporters like this compound provide a means to probe these changes in a dynamic and cell-specific manner. By metabolically labeling cells in different states, researchers can identify and quantify changes in the expression of specific glycan structures.

In the context of cancer, aberrant O-glycosylation is a well-established feature. nih.gov The use of GalNAc analogs has enabled the labeling and identification of tumor-associated carbohydrate antigens. nih.gov For example, metabolic labeling has been employed in cancer cell lines to track the expression of truncated O-glycans, which are often associated with malignancy. nih.gov

The immune system also relies heavily on precise glycosylation for cell-cell recognition and signaling. Metabolic labeling can be used to study changes in glycosylation during immune cell activation or differentiation. For instance, this approach can be used to visualize the remodeling of the T-cell glycocalyx upon activation, a process critical for proper immune function.

Furthermore, chemical reporters can be used to investigate glycosylation changes in response to external stimuli or during cellular differentiation. For example, studies have shown that the intracellular distribution of glycosylation enzymes, and thus the resulting glycan structures, can vary depending on the stage of cell differentiation in culture. mdpi.com

Table 2: Probing Glycosylation Changes in Different Cellular States

Cellular State/ResponseChemical ReporterCell Type/ModelObserved Glycosylation Change
Cancer Peracetylated GalNAc analogs with azidoacetyl and glycolyl substitutionsCancer cell linesIncorporation into cell surface glycoproteins, allowing for the study of tumor-associated carbohydrate antigens. nih.gov
Cell Differentiation Helix pomatia lectin (probe for terminal N-acetylgalactosamine)Human colonic adenocarcinoma cells and cultured chicken chondrocytesChanges in the subcellular localization of O-glycosylation initiation from the Golgi to the endoplasmic reticulum during differentiation. mdpi.com
Bacterial Infection Azide-containing sugar Ac4GlcNAzHelicobacter pyloriIdentification of genes involved in glycoprotein (B1211001) and lipopolysaccharide biosynthesis by screening for altered glycoprotein profiles. researchgate.net

Tracking Glycosylated Biomolecules in Live Cell Systems

While imaging the entire glycome provides valuable information, understanding the function of glycosylation often requires tracking specific glycosylated proteins or lipids. Metabolic labeling with this compound, combined with advanced imaging techniques, allows for the visualization of the trafficking and dynamics of individual glycosylated biomolecules in living cells.

One powerful approach involves combining metabolic glycoengineering with Förster resonance energy transfer (FRET). nih.govnih.gov In this method, a target protein is genetically tagged with a fluorescent protein (e.g., GFP), and the glycans are metabolically labeled with a chemical reporter that can be subsequently ligated to a FRET acceptor fluorophore. nih.gov The proximity of the donor and acceptor fluorophores, indicative of glycosylation on the target protein, can then be measured. nih.govnih.gov This technique has been successfully used to detect the glycosylation of specific intracellular proteins in living cells. nih.gov

Another strategy for tracking specific glycoproteins is the Bio-Orthogonal Cell line-specific Tagging of Glycoproteins (BOCTAG) method. acs.org This technique utilizes an artificial biosynthetic pathway to introduce bioorthogonal tags into the glycoproteins of specific cell lines, allowing for their visualization and analysis even in co-culture systems or in vivo models. acs.org

Single-molecule tracking is also emerging as a powerful tool to study the dynamics of individual glycosylated receptors on the cell surface with high spatial and temporal resolution. researchgate.net This involves labeling the glycans of a specific receptor with a bright, photostable fluorophore and then tracking its movement on the cell membrane.

Table 3: Techniques for Tracking Specific Glycosylated Biomolecules

TechniquePrincipleExample Application
Metabolic Glycoengineering with FRET A target protein is tagged with a donor fluorophore (e.g., EGFP), and metabolically incorporated chemical reporters on glycans are labeled with an acceptor fluorophore. FRET signal indicates glycosylation of the specific protein. nih.govDetection of O-GlcNAcylation on intracellular proteins like OGT, Foxo1, p53, and Akt1 in living cells. nih.gov
Bio-Orthogonal Cell line-specific Tagging of Glycoproteins (BOCTAG) Transfection of cells with an artificial biosynthetic pathway allows for the cell-specific incorporation of bioorthogonal tags into glycoproteins. acs.orgTagging and visualizing proteins from specific breast cancer cells in co-culture and in vivo. acs.org
FTIR Spectroscopy Metabolic labeling with an azide-containing sugar (Ac4ManNAz) allows for real-time, quantitative analysis of the metabolic incorporation of the sugar into the cell membrane based on the azide peak absorbance. youtube.comMonitoring the turnover of sialic acid-containing glycoproteins in living cells. youtube.com

Quantitative Assessment of Glycan Turnover and Remodeling

Glycans are not static structures; they are constantly being synthesized, degraded, and remodeled. Quantifying the rates of these processes is essential for a complete understanding of glycosylation dynamics. Metabolic labeling with chemical reporters like this compound, often in combination with mass spectrometry-based proteomics, provides a powerful platform for the quantitative assessment of glycan turnover.

Pulse-chase experiments are a common strategy to measure glycan dynamics. acs.orgyoutube.com In this approach, cells are first "pulsed" with a metabolic chemical reporter for a defined period, leading to the labeling of newly synthesized glycans. The cells are then "chased" with media containing the natural, unlabeled sugar. By tracking the disappearance of the labeled glycans over time, researchers can determine their degradation rate. acs.org

Quantitative glycoproteomics methods, such as those that integrate isotopic labeling with chemical enrichment and multiplexed proteomics, allow for the simultaneous quantification of the synthesis and degradation rates of numerous glycoproteins. nih.gov For example, by using stable isotope labeling in cell culture (SILAC), researchers can differentiate between "old" and "new" protein populations and, when combined with glycan enrichment strategies, can quantify the turnover of specific glycoproteins. nih.gov

These quantitative approaches have provided valuable insights into the dynamic nature of the glycome. For instance, studies have revealed that different glycoproteins can have vastly different turnover rates, and that these rates can be altered in response to cellular stimuli or in disease states. acs.org

Table 4: Methods for Quantitative Assessment of Glycan Turnover

MethodPrincipleKey Measurement
Pulse-Chase Analysis with Metabolic Chemical Reporters Cells are incubated with a chemical reporter for a short period (pulse) and then with the natural sugar (chase). The disappearance of the labeled glycan is monitored over time. acs.orgDegradation rate of a population of glycans or specific glycoproteins.
Quantitative Isotopic and Chemoenzymatic Tagging (QUIC-Tag) Combines selective chemoenzymatic tagging of O-GlcNAc proteins with an isotopic labeling strategy for relative quantification by mass spectrometry.Changes in O-GlcNAcylation on proteins in response to cellular stimuli.
Metabolic Labeling with Multiplexed Proteomics Integration of isotopic labeling (e.g., SILAC), bioorthogonal chemistry for glycopeptide enrichment, and tandem mass spectrometry to quantify changes in glycoprotein abundance. acs.orgSite-specific changes in glycoprotein abundance and turnover.
4-plex Quantitative Glycoproteomics Utilizes stable isotope labeling of both glycans and proteins in cell culture, allowing for the multiplexed quantification of glycopeptides by mass spectrometry. nih.govRelative quantification of glycopeptide expression between different cell lines.

Integration of Galactoseβ N Acetyl Propargyl into Glycoproteomics and Glycomics Workflows

Enrichment Strategies for Click-Labeled Glycoproteins and Glycopeptides

A primary challenge in glycoproteomics is the low abundance and high heterogeneity of glycoproteins relative to unmodified proteins. nih.gov The integration of Galactoseβ-N(acetyl)-propargyl provides a powerful solution by enabling covalent tagging for highly specific enrichment. After metabolic labeling, the propargyl-tagged glycoproteins are reacted with an azide-containing probe, most commonly biotin-azide. The exceptional strength of the biotin-streptavidin interaction is then exploited for affinity capture. nih.gov

Several enrichment strategies are employed:

Streptavidin Affinity Chromatography: This is the most common method. Cell lysates containing the biotin-clicked glycoproteins are passed over a resin functionalized with streptavidin or its analogues (e.g., NeutrAvidin). The biotinylated glycoproteins bind tightly to the resin, while unlabeled proteins are washed away under stringent denaturing conditions, leading to a highly enriched sample of target molecules. nih.gov

Solid-Phase Capture and Release: In this approach, glycopeptides are captured on a solid support. After protein digestion, the resulting peptide mixture is subjected to a click reaction with an azide-functionalized resin. researchgate.net This covalently immobilizes the propargyl-containing glycopeptides. Unmodified peptides are washed away, and the captured glycopeptides can be released for mass spectrometry analysis, often by enzymatic cleavage of the glycan (e.g., using PNGase F) or by using a cleavable linker in the azide (B81097) probe. researchgate.net

Cleavable Biotin (B1667282) Probes: A significant challenge with standard biotin-streptavidin enrichment is the harsh conditions required to elute the captured proteins, which can interfere with downstream analysis. nih.gov To overcome this, cleavable biotin probes have been developed. These probes contain a linker between the biotin and azide groups that can be cleaved by specific stimuli such as UV light (photocleavage), mild acid, or specific chemical reagents. vectorlabs.comacs.org This allows for the gentle release of the enriched glycoproteins or glycopeptides, improving recovery and compatibility with mass spectrometry. nih.govacs.org

Table 1: Comparison of Enrichment Strategies for Click-Labeled Glycoconjugates

Strategy Principle Advantages Disadvantages
Streptavidin Affinity Chromatography High-affinity binding of biotin-clicked proteins to streptavidin-coated resin. High specificity and efficiency; robust and widely used. Harsh elution conditions can co-elute contaminants and may be incompatible with some downstream analyses. nih.gov
Solid-Phase Capture Covalent attachment of propargyl-glycopeptides to an azide-functionalized solid support. Reduces sample complexity early; allows for stringent washing. Can have lower capture efficiency; requires on-resin digestion or specific cleavage strategies.
Cleavable Biotin Probes Use of a biotin-azide linker that can be cleaved by a specific trigger (e.g., light, chemicals). Allows for mild elution, preserving sample integrity and reducing background. vectorlabs.com Probes can be more expensive; cleavage may leave a small chemical remnant on the analyte. acs.org

Mass Spectrometry-Based Characterization of this compound-Labeled Structures

Mass spectrometry (MS) is the definitive tool for identifying and characterizing the enriched glycoproteins. The analysis provides information on the identity of the protein, the specific site of glycosylation (the glycosite), and the structure of the attached glycan that contains the this compound modification.

Tandem mass spectrometry (MS/MS) is used to fragment the glycopeptide ions to generate structural information. Different fragmentation methods provide complementary data.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation techniques. In CID/HCD, the glycopeptide precursor ion is accelerated and collided with an inert gas. researchgate.net This typically causes the most labile bonds—the glycosidic bonds—to break first. nih.gov The resulting spectrum is dominated by fragments from the glycan portion (oxonium ions, B- and Y-ions), which helps to determine the glycan composition and sequence. researchgate.net However, peptide backbone fragmentation is often limited, making it difficult to pinpoint the exact glycosylation site. nih.gov

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These are non-ergodic fragmentation methods that involve transferring an electron to the precursor ion. nih.gov This process preferentially cleaves the N-Cα bonds of the peptide backbone, producing c- and z-type fragment ions. nih.govnih.gov A major advantage of ETD/ECD is that it leaves labile post-translational modifications, including the entire glycan structure and the attached click chemistry tag, intact on the peptide fragments. nih.gov This provides unambiguous identification of the glycosylation site and the mass of the intact glycan.

Combined Fragmentation (EThcD, ETciD): Modern mass spectrometers can combine fragmentation techniques in a single experiment. Electron Transfer/Higher-Energy Collision Dissociation (EThcD) and Electron Transfer/Collision-Induced Dissociation (ETciD) supplement the electron-transfer reaction with collisional energy. acs.orgmau.se This approach generates a rich spectrum containing fragments from both the peptide backbone (c- and z-ions from ETD) and the glycan (B- and Y-ions from HCD), providing comprehensive information on peptide sequence, glycosite location, and glycan structure in a single scan. acs.org

The presence of the propargyl group and the subsequent triazole ring formed during the click reaction adds a specific mass shift that must be accounted for during data analysis. The fragmentation pattern of the glycan may also be subtly influenced by the presence of this modification on the terminal galactose residue.

The analysis of glycopeptide MS/MS data is complex due to the heterogeneity of glycans and the combined fragmentation patterns of both the peptide and the glycan. Specialized bioinformatics software is required to interpret these complex spectra.

The general workflow is as follows:

Spectral Preprocessing: Raw MS data is converted to a standard format and processed to de-isotope peaks and identify precursor ions for fragmentation.

Database Searching: The experimental MS/MS spectra are searched against a protein sequence database. Unlike standard proteomics, the search algorithm must consider the peptide sequence as well as a large number of potential glycan compositions and the mass of the this compound tag plus any clicked-on reporter.

Specialized Algorithms: Several software tools have been developed specifically for glycoproteomics, such as Byonic, pGlyco, MSFragger-Glyco, and GlycoPAT. nih.govnih.govcreative-proteomics.com These tools employ different strategies:

One-step search: Treats the glycan as a large variable modification on the peptide (e.g., Byonic). nih.gov

Mass offset approach: First identifies the peptide and then determines the best-fitting glycan composition from the remaining mass (e.g., Protein Prospector, MSFragger-Glyco). nih.gov

Glycan-first approach: Initially identifies characteristic glycan fragment ions (Y-ions) to determine the glycan structure before identifying the peptide (e.g., pGlyco3). nih.gov

Scoring and Validation: Glycopeptide-spectrum matches (GPSMs) are scored based on the number and quality of matched fragment ions. A false discovery rate (FDR) is calculated using a target-decoy strategy to ensure the confidence of the identifications. nih.gov

Table 2: Overview of Mass Spectrometry Fragmentation Techniques for Labeled Glycopeptides

Technique Primary Cleavage Information Obtained Advantages Limitations
CID/HCD Glycosidic bonds Glycan composition and sequence (B, Y, oxonium ions). researchgate.net Robust, widely available; good for glycan structure. Poor peptide backbone fragmentation; glycosite localization can be ambiguous. nih.gov
ETD/ECD Peptide backbone (N-Cα) Peptide sequence (c, z ions); unambiguous glycosite localization. nih.gov Preserves labile modifications like glycans and tags. Less effective for low-charge state precursors; provides little glycan structural info.
EThcD/ETciD Both peptide backbone and glycosidic bonds Comprehensive data: peptide sequence, glycosite, and glycan structure. acs.org Provides the most complete characterization from a single spectrum. Requires advanced instrumentation; data analysis is more complex.

Affinity Purification Techniques for Click-Tagged Analytes

Affinity purification is the core step that leverages the bioorthogonal handle of this compound for isolating labeled glycoproteins. The process involves several key stages after the initial metabolic labeling and cell lysis.

Click Reaction: The crucial first step is the CuAAC reaction where an azide-tagged affinity probe, typically biotin-azide, is covalently attached to the propargyl group on the modified glycoproteins within the complex cell lysate. nih.gov

Capture on Affinity Resin: The lysate, now containing biotinylated glycoproteins, is incubated with a streptavidin- or NeutrAvidin-conjugated solid support (e.g., agarose or magnetic beads). The high affinity of the streptavidin-biotin interaction ensures efficient and specific capture of the tagged proteins. researchgate.net

Washing: A series of stringent wash steps is performed to remove the vast excess of non-specifically bound proteins and other cellular components. These washes often include high-salt buffers, detergents, and denaturants (like urea) to minimize background contamination and ensure a highly purified sample of the target glycoproteins.

Elution: The final step is to release the bound glycoproteins from the affinity resin for analysis. As noted, the strength of the biotin-streptavidin bond makes non-denaturing elution difficult. vectorlabs.com Common methods include:

Denaturing Elution: Boiling the resin in SDS-PAGE loading buffer, which denatures both the streptavidin and the captured protein. This is effective but can lead to contamination from the resin and streptavidin itself.

On-Bead Digestion: The captured proteins are digested into peptides (e.g., with trypsin) while still bound to the beads. The resulting glycopeptides are then released into the supernatant for MS analysis. This is a common and effective strategy in proteomics workflows. nih.gov

Cleavable Linkers: As described in section 6.1, using a cleavable biotin-azide probe allows for specific release of the captured molecules under mild conditions, yielding a cleaner sample for subsequent analysis. acs.org

Dual-function probes, which contain both a biotin tag for enrichment and a fluorescent dye, can also be used. vectorlabs.com This allows for visualization of the labeled proteins by in-gel fluorescence after enrichment and elution, providing an additional layer of validation. vectorlabs.com

Complementary Proteomic and Glycomic Approaches Utilizing the Compound

The use of this compound is not limited to identifying individual glycoproteins but can be integrated into broader 'omics' workflows to provide a systems-level view of glycosylation.

Combined Proteomics Analysis: After enriching the click-labeled glycoproteins, the sample can be split for different analyses. One portion can be analyzed by standard shotgun proteomics to identify the full complement of proteins that were metabolically labeled. Another portion can be analyzed using glycoproteomic techniques to map specific glycosites. This combined approach provides a global view of which proteins are glycosylated under specific cellular conditions. creative-proteomics.com

Integrated Glycomics Profiling: To understand the specific glycan structures that incorporate the propargyl-tagged sugar, a glycomics approach can be used. In this workflow, the enriched glycoproteins are treated with enzymes like PNGase F to release the N-linked glycans. nih.gov These released glycans, which now contain the propargyl-galactose and the clicked-on tag, can be analyzed separately by MS. This provides detailed information about the types of glycan structures (e.g., complex, high-mannose, hybrid) that are being synthesized and modified by the cell. nih.govcngb.org

Multi-Omics Integration: Data from these experiments can be integrated with other omics data, such as transcriptomics or metabolomics. creative-proteomics.com For example, by correlating changes in the glycoproteome with changes in gene expression of glycosyltransferases, researchers can gain deeper insights into the regulation of glycosylation pathways in response to stimuli or in disease states. This integrated approach allows for the construction of more complete models of cellular metabolic and regulatory networks. creative-proteomics.com

Exploration of Galactoseβ N Acetyl Propargyl in Glycan Array and Microarray Technologies

Interrogation of Carbohydrate-Binding Protein Specificity

Once fabricated, glycan microarrays featuring Galactoseβ-N(acetyl)-propargyl can be used to investigate the binding specificity of various carbohydrate-binding proteins (lectins). Lectins are a diverse class of proteins that play crucial roles in biological recognition events through their interaction with specific carbohydrate structures.

To probe the specificity of a lectin, the microarray is incubated with a solution containing the fluorescently labeled protein. If the lectin recognizes and binds to the immobilized this compound, it will be retained on the surface at the corresponding spot after washing. The array is then scanned with a fluorescence detector to visualize the binding events. The intensity of the fluorescence signal at each spot is proportional to the amount of bound protein, providing a quantitative measure of the binding affinity.

Studies utilizing glycan arrays have been instrumental in defining the fine specificity of numerous lectins. For instance, some lectins may exhibit a strong preference for terminal GalNAc residues, while others may require a specific linkage to the underlying sugar chain. By presenting a defined glycan structure like this compound, researchers can precisely dissect these binding preferences.

Table 2: Examples of N-acetylgalactosamine-Binding Lectins

LectinSourceKnown Specificity
Helix pomatia agglutinin (HPA)Roman snailα-linked terminal GalNAc
Dolichos biflorus agglutinin (DBA)Horse gramα-linked terminal GalNAc, particularly blood group A substance
Vicia villosa agglutinin (VVA)Hairy vetchα- or β-linked terminal GalNAc
Soybean agglutinin (SBA)Soybeanα- or β-linked terminal GalNAc and galactose
Wisteria floribunda agglutinin (WFA)Japanese wisteriaGalNAcβ1-4GlcNAc

High-Throughput Screening of Glycan-Mediated Interactions

The microarray format is inherently suited for high-throughput screening (HTS), allowing for the simultaneous interrogation of thousands of interactions on a single slide. Glycan microarrays functionalized with this compound can be employed in HTS campaigns to:

Identify novel lectins: By screening complex biological samples (e.g., cell lysates, sera) against the array, novel proteins that bind to GalNAc can be identified.

Characterize antibody specificity: The specificity of anti-carbohydrate antibodies can be rapidly determined by probing their binding to a panel of glycans, including this compound.

Screen for inhibitors of lectin-glycan interactions: The array can be used to screen small molecule libraries for compounds that inhibit the binding of a known lectin to its glycan ligand. This is achieved by co-incubating the labeled lectin with the potential inhibitors and observing a decrease in the fluorescence signal.

The high-throughput nature of glycan microarray technology significantly accelerates the discovery and characterization of glycan-mediated interactions, providing valuable insights into their roles in health and disease. The use of well-defined, chemically functionalized glycans like this compound is central to the success of these powerful analytical tools.

Advanced Methodologies and Innovative Research Applications

Development of Imaging Probes via Galactoseβ-N(acetyl)-propargyl Ligation

The propargyl group serves as a chemical handle for the covalent attachment of reporter molecules, enabling the creation of sophisticated imaging probes. This process, known as ligation, transforms the otherwise invisible sugar analog into a powerful tool for visualizing complex biological processes.

The most common application of this compound in imaging is its conjugation to fluorophores. The propargyl alkyne readily undergoes a click reaction with an azide-modified fluorescent dye. This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions, which is essential for studying living systems. Once conjugated, the resulting fluorescent probe can be introduced to cells or tissues. Its galactose component facilitates uptake and incorporation through natural metabolic pathways. Researchers can then use fluorescence microscopy to visualize the localization, trafficking, and dynamics of galactosylated species within cellular compartments.

Table 1: Examples of Fluorophores for Conjugation

Fluorophore Class Reactive Moiety Excitation (nm) Emission (nm) Application Note
Coumarin Azide (B81097) ~350-450 ~450-500 Useful for multiplexing with green/red fluorophores.
Fluorescein Azide ~495 ~520 Bright green fluorescence, pH-sensitive.
Rhodamine Azide ~550 ~575 Bright red fluorescence, photostable.

Beyond fluorescence, this compound can be synthesized with stable isotopes for detection by advanced spectroscopic methods. Incorporating heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into the galactose backbone creates a molecule that is chemically identical to the unlabeled version but physically distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. When introduced into a biological system, these labeled probes allow for the quantitative tracking of metabolic flux through galactose-related pathways. MS-based proteomics can identify specific proteins that have been modified by the isotopic sugar, providing precise molecular information that is complementary to the spatial data from microscopy.

Table 2: Isotopic Labels and Corresponding Analytical Techniques

Isotope Analytical Technique Information Gained
Carbon-13 (¹³C) Mass Spectrometry (MS), NMR Spectroscopy Quantitative metabolic flux analysis, identification of modified sites on proteins.
Nitrogen-15 (¹⁵N) Mass Spectrometry (MS), NMR Spectroscopy Tracing the fate of the amine group, protein structure studies.

Use in Synthetic Glycoconjugate Construction and Functional Studies

Glycoconjugates, molecules where carbohydrates are linked to proteins or lipids, are fundamental to cellular communication, recognition, and signaling. nih.govnih.gov this compound serves as a key building block for the bottom-up construction of synthetic glycoconjugates. Using click chemistry, the galactose unit can be attached to various molecular scaffolds, including peptides, lipids, and polymers functionalized with azide groups. This modular approach allows for the creation of well-defined neoglycoproteins and other glycoconjugates with precise control over the number and location of the sugar moieties. These synthetic molecules are invaluable tools for functional studies, enabling researchers to investigate the specific roles of galactose residues in protein folding, stability, and receptor-ligand interactions without the complexity and heterogeneity of biological glycosylation.

Investigation of Glycosyltransferase Activity and Specificity in vitro and in situ

Glycosyltransferases (GTs) are enzymes responsible for synthesizing glycans by transferring a sugar from a donor substrate to an acceptor molecule. nih.gov Understanding the activity and specificity of these enzymes is crucial for deciphering the "glycocode." this compound can be used as an acceptor substrate analog to probe the function of galactosyl-specific GTs. In an in vitro setting, the compound is incubated with a purified GT and a donor substrate (e.g., UDP-glucose). The reaction's progress can be monitored by detecting the newly formed, larger product. By attaching a reporter tag (like biotin) to the product via the propargyl handle, researchers can develop high-throughput screening assays to identify inhibitors or modulators of GT activity. In situ, the probe can be used in living cells to identify which GTs are active and to profile their substrate preferences in a native environment. This helps elucidate how GTs differentiate between various N-, O-, or S-linked glycosylation pathways. dtu.dk

Table 3: Representative in vitro Glycosyltransferase Assay Setup

Component Role Example
Enzyme The Glycosyltransferase being studied Purified β-1,4-galactosyltransferase
Acceptor Substrate The molecule to be glycosylated This compound
Donor Substrate Provides the sugar to be transferred UDP-Galactose (often radiolabeled)
Buffer System Maintains optimal pH and ionic strength Tris-HCl with MnCl₂

Emerging Applications in Carbohydrate-Based Drug Discovery Research

The unique properties of this compound make it a valuable tool in modern drug discovery, particularly for target identification and elucidating mechanisms of action. nih.govnih.gov Carbohydrate-based molecules are increasingly recognized as important therapeutic targets and agents. nih.govnih.gov

Target Identification Methodologies: To find the cellular proteins that a potential drug interacts with, this compound can be incorporated into an activity-based probe. The propargyl handle is used to ligate both a photoreactive crosslinking group and a biotin (B1667282) tag. When this trifunctional probe is introduced to cells, the galactose moiety directs it to specific binding proteins (e.g., lectins, transporters, or enzymes). Upon UV irradiation, the photoreactive group covalently links the probe to its binding partners. These crosslinked protein targets can then be isolated using the biotin tag (via streptavidin affinity chromatography) and subsequently identified by mass spectrometry.

Mechanisms of Action: When a compound is discovered through phenotypic screening (i.e., it causes a desired effect on cells without its direct target being known), understanding its mechanism of action is a critical next step. nih.gov If a drug is hypothesized to disrupt galactose metabolism or signaling, a fluorescent version of this compound can be used as a reporter. Researchers can treat cells with the drug and then add the fluorescent probe. By imaging the cells, they can determine if the drug alters the uptake, trafficking, or localization of the galactose analog, providing direct visual evidence of the drug's impact on a specific cellular pathway.

Table 4: Drug Discovery Methodologies Using this compound

Methodology Objective Probe Design Readout
Target Identification To identify the specific protein(s) that bind to a galactose-like structure. Galactose + Photoreactive Group + Biotin Tag (linked via propargyl) Mass Spectrometry

| Mechanism of Action | To determine if a drug affects galactose uptake or localization. | Galactose + Fluorophore (linked via propargyl) | Fluorescence Microscopy |

Future Directions and Research Opportunities

Development of Next-Generation Galactoseβ-N(acetyl)-propargyl Analogs

The advancement of metabolic glycoengineering hinges on the continuous improvement of chemical reporters. While this compound is effective, the development of next-generation analogs is a key research frontier, focusing on enhancing specificity, minimizing metabolic perturbation, and adding new functionalities.

A primary challenge with current reporters, including this compound, is their potential for metabolic crossover. For instance, the cellular epimerization of the UDP-activated form of N-acetylgalactosamine (GalNAc) to its UDP-N-acetylglucosamine (GlcNAc) counterpart can lead to the reporter's incorporation into glycan types beyond the intended O-GalNAc modifications, such as N-linked glycans and O-GlcNAcylated proteins. nih.govmdpi.com Future analogs could be designed with modifications that resist enzymatic conversion by the GALE epimerase, thereby ensuring more selective labeling of GalNAc-containing glycans. uni-konstanz.de For example, fluorination at key positions on the sugar ring has been shown to alter metabolic processing and could be explored to create more specific GalNAc reporters. nih.gov

Another avenue of development is the creation of "caged" or conditionally activated reporters. These analogs are chemically masked and remain inert until activated by a specific stimulus, such as light or a particular enzyme. nih.gov This approach would provide unprecedented spatiotemporal control, allowing researchers to label glycans in specific cell types, subcellular compartments, or at precise moments in a biological process. nih.gov Such tools would be instrumental in dissecting the dynamics of glycosylation during events like cell differentiation or immune response.

Analog Type Objective Potential Advantage Research Focus
Metabolically Stable Analogs Increase specificity for GalNAc pathwaysReduce off-target labeling of GlcNAc-containing glycansModifications to prevent enzymatic epimerization (e.g., by GALE)
Conditionally Activated Analogs Provide spatiotemporal control of labelingEnable tracking of glycan dynamics in specific locations or at specific timesDesign of photocleavable or enzyme-cleavable "caged" reporters
Function-Altering Analogs Modulate the biological activity of glycansAllow for direct study of glycan functionIncorporation of groups that disrupt or enhance protein-glycan interactions

Expanding the Scope of Bioorthogonal Reactions for Glycoscience

The propargyl group of this compound is primarily designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govacs.org While robust, the potential cytotoxicity of copper catalysts has spurred the development of copper-free alternatives and entirely new bioorthogonal reaction pairs. Future research will focus on equipping GalNAc analogs with a more diverse toolkit of chemical handles to leverage these next-generation ligation chemistries.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes is noted for its exceptionally fast kinetics, making it ideal for tracking rapid biological events and labeling low-abundance molecules. nih.govnih.gov Developing GalNAc analogs that bear strained dienophiles like trans-cyclooctene (TCO) or cyclopropene would allow researchers to utilize the IEDDA reaction for glycan labeling. mdpi.com

Furthermore, the ability to perform multiple, mutually orthogonal reactions within the same biological system is a major goal. ru.nl This would permit the simultaneous labeling and tracking of different glycan populations or other biomolecules. A future scenario could involve using this compound (with its alkyne handle) in tandem with a mannosamine analog bearing a tetrazine handle. This dual-labeling strategy would allow for the simultaneous investigation of O-GalNAc glycans and sialic acids, providing a more holistic view of cellular glycosylation. mdpi.com

Bioorthogonal Reaction Chemical Handle on GalNAc Analog Key Advantage Application in Glycoscience
Staudinger LigationAzide (B81097)First bioorthogonal reaction used in glycobiology; copper-free.Early glycan labeling; less common now due to slower kinetics.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne (Propargyl) or AzideHigh efficiency and specificity; robust "click" reaction.Standard method for labeling propargyl-modified glycans.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideCopper-free, reducing cytotoxicity.In vivo imaging and labeling where copper is a concern.
Inverse-Electron-Demand Diels-Alder (IEDDA)Strained Alkenes (e.g., TCO) or AlkynesExtremely fast reaction kinetics; no catalyst required.Tracking rapid glycan dynamics; labeling low-abundance species.

Integration into Systems Glycobiology Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. The integration of chemical reporters like this compound into quantitative, system-wide analyses represents a shift from studying individual glycoproteins to profiling the entire "glycoproteome."

A major future direction is the combination of metabolic glycoengineering with advanced mass spectrometry-based proteomics. By labeling nascent glycoproteins with this compound, these molecules can be selectively enriched and identified. When coupled with quantitative proteomics techniques—such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT)—this approach can reveal global changes in the glycoproteome in response to stimuli, during disease progression, or throughout development. This allows researchers to move beyond simple identification to ask how the entire landscape of glycosylated proteins is remodeled.

These systems-level datasets are crucial for building computational models of glycosylation pathways and understanding how they are regulated. By quantitatively tracking the flux of this compound through metabolic pathways and into different glycan classes, researchers can gain insights into the substrate promiscuity of enzymes and the interconnectedness of different glycosylation pathways. nih.govnih.gov This holistic view is the essence of systems glycobiology.

Addressing Challenges in Quantitative Glycan Analysis with Chemical Reporters

While chemical reporters have revolutionized the study of glycosylation, their use in precise quantitative analysis presents several challenges that future research must address. The introduction of an unnatural sugar analog can itself perturb the biological system, potentially altering the very metabolic pathways being studied. nih.gov Furthermore, achieving accurate quantification via mass spectrometry is complicated by factors like variations in ionization efficiency between different glycans. nih.gov

A significant challenge is accounting for potential biases introduced by the reporter. The enzymatic machinery of the cell may not process the unnatural analog with the same efficiency as its natural counterpart, leading to under- or over-representation of certain glycan structures. acs.org Future work will involve developing sophisticated analytical workflows and computational models to correct for these biases. This could include using isotopically labeled versions of the chemical reporter as internal standards to improve quantitative accuracy. nih.gov

Another challenge is the inherent complexity of the mass spectrometry data. Glycans are structurally diverse, and the presence of isomers makes definitive identification difficult. nih.gov The development of improved fragmentation techniques in mass spectrometry and more powerful bioinformatics software is needed to confidently identify and quantify reporter-labeled glycans from complex biological samples. Overcoming these hurdles will be critical to realizing the full potential of this compound and other chemical reporters for truly quantitative systems-level glycobiology.

Q & A

Q. What safety protocols are critical when handling propargyl-containing galactose derivatives?

  • Methodological Answer :
  • Use fume hoods and explosion-proof equipment due to propargyl group flammability.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Emergency procedures: Rinse exposed areas with water for 15 minutes and consult poison control (e.g., ChemTrec) .

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